1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
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Overview
Description
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.
Formation of the Oxadiazole Moiety: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the piperazine derivative with the oxadiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways.
Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine and fluorophenyl moieties and are studied for similar applications.
Oxadiazole derivatives: Compounds with the oxadiazole ring are also of interest in medicinal chemistry and materials science.
Uniqueness
This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
This compound features a dihydropyridinone core with multiple substituents that enhance its biological activity. The presence of the piperazine moiety, particularly with a fluorophenyl group, is significant for its interaction with biological targets. The oxadiazole and dihydropyridinone rings contribute to its potential as an anticancer and antimicrobial agent.
Property | Value |
---|---|
Molecular Weight | 518.59 g/mol |
Molecular Formula | C28H31FN6O3 |
LogP | 3.851 |
Polar Surface Area | 66.627 Ų |
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity . The dihydropyridinone structure has been associated with the inhibition of tumor growth and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives containing the piperazine ring can effectively target kinases involved in cancer progression, suggesting that this compound may also act through similar mechanisms.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties . Quinazoline derivatives, which share similar functional groups, are known for their effectiveness against bacterial strains. The presence of electron-donating groups like methoxy or fluorophenyl may enhance this activity by improving binding affinity to microbial targets.
Molecular docking studies suggest that this compound may interact with various biological targets, including:
- Kinases : Inhibition of signaling pathways crucial for cell proliferation.
- Receptors : Modulation of receptor activity related to neurotransmission and cancer cell survival.
These interactions could lead to significant therapeutic effects in treating proliferative diseases such as cancer.
Study 1: Antitumor Activity
In a study examining the effects of structurally related compounds on cancer cells, it was found that those with a similar piperazine structure exhibited IC50 values in the low micromolar range against breast cancer cell lines. The specific compound discussed showed promise in inhibiting cell viability and promoting apoptosis.
Study 2: Neuropharmacological Effects
Another investigation focused on piperazine derivatives and their effects on neurotransmitter receptors demonstrated that compounds with fluorophenyl substitutions could enhance selectivity and potency at serotonin receptors. This suggests potential applications in treating anxiety and depression-related disorders.
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-18-3-2-4-19(15-18)25-28-26(35-29-25)20-5-10-23(33)32(16-20)17-24(34)31-13-11-30(12-14-31)22-8-6-21(27)7-9-22/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTXLUIYCFJPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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